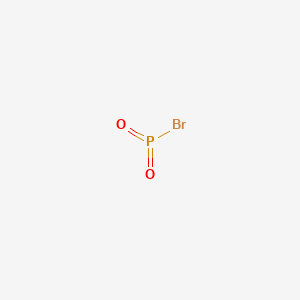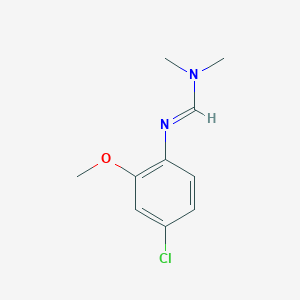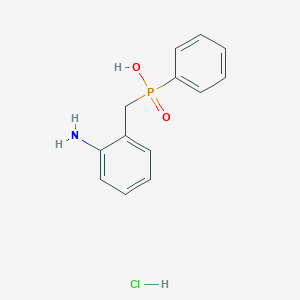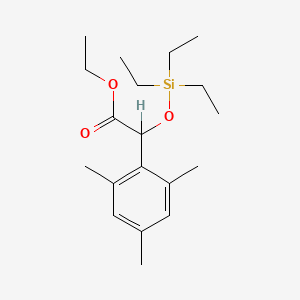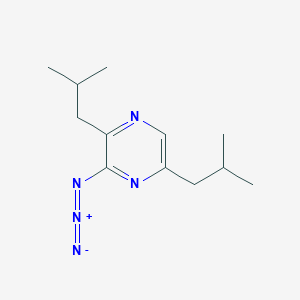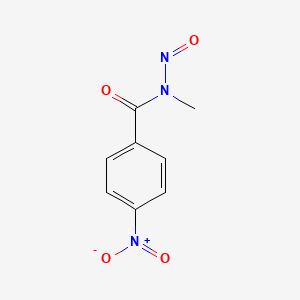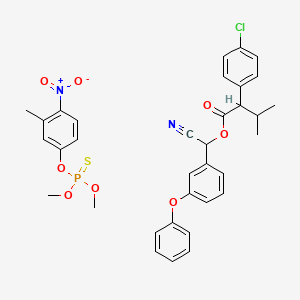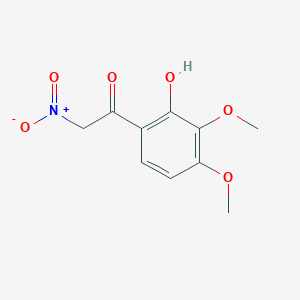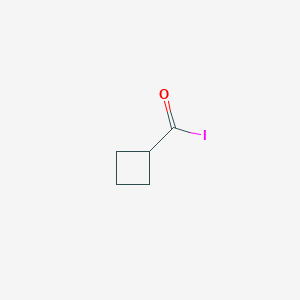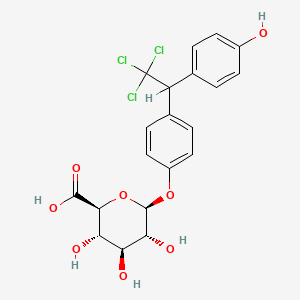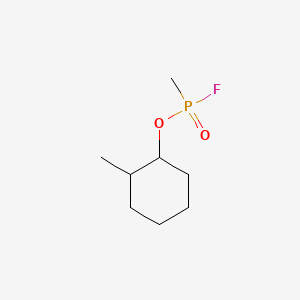
2-Methylcyclohexyl methylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclohexyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C₈H₁₆FO₂P and a molecular weight of 194.1836 . It is a diastereomer of 2-Methylcyclosarin . This compound is known for its potential use as a chemical warfare agent due to its toxic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohexyl methylphosphonofluoridate typically involves the reaction of 2-methylcyclohexanol with methylphosphonofluoridic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methylcyclohexanol} + \text{Methylphosphonofluoridic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound would require stringent safety measures due to its toxic nature. The process would involve large-scale synthesis using the same reaction scheme as mentioned above, with additional purification steps to ensure the removal of any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclohexyl methylphosphonofluoridate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methylphosphonic acid and 2-methylcyclohexanol.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution: The fluorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like hydroxide ions.
Major Products Formed
Hydrolysis: Methylphosphonic acid and 2-methylcyclohexanol.
Oxidation: Corresponding oxides.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylcyclohexyl methylphosphonofluoridate has limited scientific research applications due to its toxic nature. it is studied in the context of chemical warfare agents and their detection. Research focuses on developing methods to detect and neutralize such compounds to ensure safety and compliance with international regulations .
Mécanisme D'action
The mechanism of action of 2-Methylcyclohexyl methylphosphonofluoridate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and resulting in toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl methylphosphonofluoridate: Similar in structure but lacks the methyl group on the cyclohexyl ring.
2-Isopropyl-5-methylcyclohexyl methylphosphonofluoridate: Another similar compound with an isopropyl group on the cyclohexyl ring.
Uniqueness
2-Methylcyclohexyl methylphosphonofluoridate is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
85473-32-1 |
|---|---|
Formule moléculaire |
C8H16FO2P |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
1-[fluoro(methyl)phosphoryl]oxy-2-methylcyclohexane |
InChI |
InChI=1S/C8H16FO2P/c1-7-5-3-4-6-8(7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
YBZCCTLVJWWETH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1OP(=O)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
